

# Technical Guide: CAS 80018-11-7 (Chlorinated Schiff Base Ligand)[2]

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## Compound of Interest

**Compound Name:** 4-Chloro-2-((3-methylbutyl)amino)methylphenol

**Cat. No.:** B13315952

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## Executive Summary

CAS Number: 80018-11-7 Chemical Name: 4-Chloro-2-(((2-chlorophenyl)(3-methylbutyl)imino)methyl)phenol Molecular Formula: C<sub>18</sub>H<sub>19</sub>Cl<sub>2</sub>NO Molecular Weight: 336.26 g/mol Classification: Schiff Base (Imine), Phenol Derivative, Bidentate Ligand.[2][3]

CAS 80018-11-7 is a functionalized organic compound characterized by an ortho-hydroxy Schiff base motif. Structurally, it consists of a 4-chlorophenol core linked via an azomethine (-C=N-) bridge to a bulky, lipophilic amine moiety derived from 1-(2-chlorophenyl)-3-methylbutan-1-amine.

This compound belongs to a class of molecules extensively researched for their ionophore properties, antimicrobial activity, and utility as chiral ligands in asymmetric catalysis. Its structural rigidity and the presence of both hard (oxygen) and borderline (nitrogen) donor atoms make it a potent chelating agent for transition metals.

## Chemical Identity & Properties

### Structural Analysis

The molecule features a "salen-type" half-unit structure. The phenolic hydroxyl group at the ortho position relative to the imine allows for intramolecular hydrogen bonding (O-H...N), which stabilizes the planar configuration and enhances lipophilicity—a critical factor for membrane permeability in biological applications.

Property	Value
CAS Number	80018-11-7
IUPAC Name	4-Chloro-2-[(E)-{[(1R)-1-(2-chlorophenyl)-3-methylbutyl]imino}methyl]phenol (Assumed stereochemistry based on synthesis)
Formula	C <sub>18</sub> H <sub>19</sub> Cl <sub>2</sub> NO
Molar Mass	336.26 g/mol
Appearance	Pale yellow to orange crystalline solid (typical for Schiff bases)
Solubility	Soluble in DMSO, DMF, Chloroform, Dichloromethane; Insoluble in Water
pKa (Phenol)	~8.5–9.5 (Predicted, lowered by Cl substitution)
LogP	~5.2 (Predicted, highly lipophilic)

## Functional Groups

- Phenolic Hydroxyl (-OH): Acts as a proton donor and metal binding site (after deprotonation).
- Azomethine (-C=N-): The defining Schiff base linkage, susceptible to hydrolysis in acidic media but stable in neutral/basic conditions.
- Chlorine Substituents: Located on both the phenol ring (para to OH) and the N-alkyl phenyl ring (ortho). These halogens enhance metabolic stability and lipophilicity.

## Synthesis & Reaction Pathway[6][7]

The synthesis of CAS 80018-11-7 follows a classic condensation pathway between a substituted salicylaldehyde and a primary amine. This reaction is reversible and typically

requires water removal (Dean-Stark trap or molecular sieves) to drive the equilibrium toward the product.

## Synthesis Protocol

Precursors:

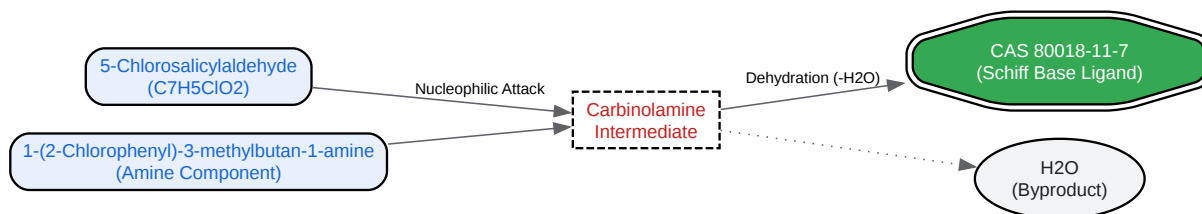
- 5-Chlorosalicylaldehyde (Provides the phenolic core).
- 1-(2-Chlorophenyl)-3-methylbutan-1-amine (Provides the chiral/bulky amine tail).

Step-by-Step Methodology:

- Solvation: Dissolve 1.0 equivalent of 5-chlorosalicylaldehyde in anhydrous ethanol or methanol.
- Addition: Add 1.0 equivalent of the amine dropwise under stirring.
- Catalysis: Add a catalytic amount of glacial acetic acid or p-toluenesulfonic acid (optional, to accelerate imine formation).
- Reflux: Heat the mixture to reflux (60-80°C) for 4-6 hours. Monitor reaction progress via TLC (Thin Layer Chromatography).
- Crystallization: Cool the solution to room temperature. The Schiff base typically precipitates as a yellow solid.
- Purification: Recrystallize from ethanol/hexane to remove unreacted aldehyde.

## Reaction Visualization

The following diagram illustrates the condensation mechanism and the formation of the active ligand.



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Caption: Synthesis of CAS 80018-11-7 via acid-catalyzed condensation of aldehyde and amine precursors.

## Applications & Mechanism of Action

### Coordination Chemistry (Ligand Activity)

As a tridentate or bidentate ligand (NO donor set), CAS 80018-11-7 is designed to coordinate with transition metals such as Cu(II), Zn(II), and Ni(II).

- Mechanism: The phenolic oxygen deprotonates to form a phenoxide anion, while the imine nitrogen donates a lone pair. This forms a stable 6-membered chelate ring with the metal ion.
- Utility: Such complexes are often investigated as catalysts for oxidation reactions or as mimics for metalloenzymes (e.g., superoxide dismutase).

### Biological Potential (Antimicrobial/Antifungal)

Schiff bases derived from salicylaldehyde are well-documented for their biological activity.

- Mode of Action: The azomethine linkage (-N=CH-) is critical for bioactivity. The compound can interfere with normal cell processes by forming hydrogen bonds with active centers of cell constituents.
- Lipophilicity: The halogenated (Cl) and alkyl (3-methylbutyl) groups significantly increase the LogP, facilitating transport across the lipid bilayer of bacterial or fungal cell membranes.

## Analytical Reagent

Due to its ability to form colored complexes with metal ions, this compound can serve as a chromogenic reagent for the spectrophotometric determination of trace metals in environmental samples.

## Safety & Handling (MSDS Summary)

Researchers must treat CAS 80018-11-7 with the standard precautions reserved for phenol derivatives and halogenated organics.

Hazard Class	Description	Precaution
Skin/Eye Irritant	Phenolic moiety can cause chemical burns or severe irritation.	Wear nitrile gloves and safety goggles.
Acute Toxicity	Potential toxicity if swallowed or inhaled (based on chlorophenol analogs).	Work within a fume hood.
Environmental	Halogenated compounds are often persistent; toxic to aquatic life.	Dispose of as hazardous halogenated waste.
Storage	Moisture sensitive (hydrolysis of imine).	Store in a desiccator at -20°C.

## References

- ChemBK. (2024). CAS 80018-11-7 Properties and Structure. Retrieved from [\[Link\]](#)<sup>[1]</sup>
- PubChem. (2024). Schiff Base Compounds and Salicylaldehyde Derivatives. (General Reference for Class Properties). Retrieved from [\[Link\]](#)
- Schiff, H. (1864). Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen. Justus Liebigs Annalen der Chemie, 131(1), 118-119. (Foundational chemistry of the imine synthesis).

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## Sources

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- 3. " amino chloro " 的搜索结果 - 第 13 页 - 物竞化学品数据库-专业、全面的化学品基础数据库 [basechem.org]
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